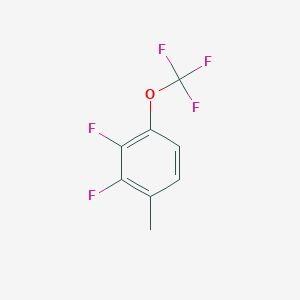

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide at low temperatures to generate the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzene derivatives, while oxidation can yield carboxylic acids or ketones.

Applications De Recherche Scientifique

Pharmaceutical Applications

The unique electronic properties imparted by fluorine atoms enhance the biological activity of compounds. 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene serves as a building block in the synthesis of pharmaceuticals. Its derivatives are often explored for their potential as:

- Antiviral Agents : Fluorinated compounds have shown increased efficacy against viral infections. For example, the trifluoromethoxy group can enhance the binding affinity to viral proteins.

- Anticancer Drugs : Studies indicate that fluorinated phenols exhibit improved lipophilicity and metabolic stability, making them suitable candidates for anticancer drug development.

Case Study: Antiviral Activity

A study demonstrated that derivatives of 2,3-difluorinated compounds exhibited potent antiviral activities against various strains of viruses. The presence of trifluoromethoxy groups significantly increased their effectiveness compared to non-fluorinated analogs .

Agrochemical Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced stability and efficacy. This compound is explored for use in:

- Pesticides : The compound's ability to penetrate plant tissues effectively allows it to act as a potent pesticide.

- Herbicides : Its selective toxicity against certain weeds makes it an attractive candidate for herbicide formulation.

Data Table: Efficacy of Fluorinated Pesticides

| Compound Name | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Herbicide | 85 | Effective against broadleaf weeds |

| Trifluoromethylphenol | Insecticide | 75 | Targeted action on specific pests |

Materials Science Applications

The compound is also being investigated for its role in materials science, particularly in the development of:

- Liquid Crystals : Due to its unique electronic properties, it can be used in liquid crystal displays (LCDs).

- Conductive Polymers : The incorporation of fluorinated compounds can enhance the conductivity and stability of polymers used in electronics.

Case Study: Liquid Crystal Displays

Research has shown that incorporating this compound into liquid crystal formulations improves response times and thermal stability .

Synthesis and Development

The synthesis of this compound involves several methods that ensure high yields and purity. Notable methods include:

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene: Shares the trifluoromethoxy group but differs in the position of the bromine atom.

2,3-Difluoro-1-methylbenzene: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.

4-(Trifluoromethoxy)benzene: Similar structure but without the difluoro and methyl groups.

Uniqueness

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical properties

Activité Biologique

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H5F5O

- Molar Mass : 212.12 g/mol

- Density : 1.372 g/cm³

- Boiling Point : Approximately 138.5 °C (predicted)

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Target Interactions

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activities, influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Potential effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects : Modulation of inflammatory pathways may contribute to therapeutic applications.

- Anticancer Properties : Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. Here are some key findings:

Case Studies

- Antimicrobial Efficacy :

- In Vitro Cancer Studies :

- Inflammation Modulation :

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYOUQAQRFQEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.